molecular formula C11H14O3S B1359366 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone CAS No. 898772-80-0

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

Cat. No. B1359366
M. Wt: 226.29 g/mol
InChI Key: XDNVEQXCRHSSMG-UHFFFAOYSA-N
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Description

“5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .


Synthesis Analysis

The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes .


Molecular Structure Analysis

The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is established through elemental analysis and spectroscopic characterization .


Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolanes include oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .

Scientific Research Applications

Zeolite-Catalyzed Synthesis of Dioxolanes

Zeolites have been used as catalysts for the synthesis of 1,3-dioxolanes, like 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, from styrene oxide and aliphatic ketones. The research indicates that both the diffusion factor and acidity of the zeolites influence the yield of 1,3-dioxolanes. This suggests a potential application in optimizing the production of such compounds (Zatorski & Wierzchowski, 1991).

Synthesis with Metal Catalysts

The synthesis of various 1,3-dioxolanes, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, has been achieved using metal catalysts. This method allows reactions to proceed readily at room temperature, producing good yields and demonstrating a versatile approach for synthesizing 1,3-dioxolanes (Adams, Barnard & Brosius, 1999).

Five-Membered Ring Systems in Heterocyclic Chemistry

In heterocyclic chemistry, five-membered ring systems, including dioxolanes, have been synthesized and studied for their reactions. Hydroxyacetophenones, for instance, can be converted to 1,3-dioxolanes, which are important intermediates in various chemical syntheses, including anti-cancer drugs (Aitken, 1990).

Heterogeneously Catalyzed Condensations

The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of 1,3-dioxolanes, has been investigated. This process explores the use of solid acids as heterogeneous catalysts, revealing potential applications in the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).

Antioxidant Evaluation of Dioxolane Derivatives

Dioxolane derivatives have been evaluated for their antioxidant activities. The study included quantum chemical calculations and molecular docking analysis to understand the interactions with biological systems. This indicates a potential biomedical application of such compounds (Althagafi, 2022).

Cleaving Agents for 1,3-Dioxolanes

Research has also focused on developing methods for cleaving 1,3-dioxolanes. Thiourea, for instance, has been reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones. This research is crucial in understanding the chemical behavior and potential manipulation of dioxolanes (Majumdar & Bhattacharjya, 1999).

Safety And Hazards

The safety and hazards associated with “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” are not explicitly mentioned in the retrieved papers. For safety information on specific chemicals, it is recommended to refer to resources like the International Chemical Safety Cards (ICSCs) .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVEQXCRHSSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641907
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

CAS RN

898772-80-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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